3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-Dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is a synthetic compound of significant interest due to its potential applications in various fields of scientific research. Its structure is characterized by a blend of heterocyclic and aromatic components, contributing to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps:
Synthetic Routes and Reaction Conditions:
Thieno[2,3-d]pyrimidine synthesis: Starting with a base precursor, reactions usually involve cyclization with appropriate reagents to form the thieno[2,3-d]pyrimidine core.
Introduction of the isoxazole ring: Utilizing methodologies such as cycloaddition reactions with nitrile oxides.
Sulfonamide formation: The incorporation of the sulfonamide group is achieved through reactions with sulfonyl chlorides in the presence of base catalysts.
Industrial Production Methods: Scaling up the production involves careful optimization of reaction conditions such as temperature, solvent use, and catalyst concentrations to ensure high yields and purity of the final product.
Chemical Reactions Analysis
3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide undergoes various chemical reactions:
Types of Reactions:
Oxidation: The compound can undergo oxidation, affecting its electron-rich sites.
Reduction: Its functional groups, particularly the sulfonamide, may be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, altering different moieties on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including lithium aluminum hydride.
Substitution reagents: Including halogenating agents and organometallic reagents.
Major Products: These reactions can yield various derivatives, each exhibiting distinct properties valuable in research and industry.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Biology : Explored for its potential as a bioactive compound affecting various biochemical pathways. Medicine : Investigated for its therapeutic potential, including antimicrobial, antifungal, and anticancer properties. Industry : May find applications in material science due to its unique chemical properties.
Mechanism of Action
3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. It modulates biochemical pathways, potentially inhibiting or activating these targets, leading to its observed biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, such as those with slightly different substitutions on the isoxazole or pyrimidine rings, 3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which enhance its reactivity and biological activity.
Similar Compounds Include:
Analogous sulfonamides: Varying by alkyl or aryl substitutions.
Related thieno[2,3-d]pyrimidine derivatives: Differing in heteroatom or substituent placement.
By comparing these compounds, researchers can better understand the structure-activity relationships that govern their properties and applications.
Let’s just say your compound is a bit of a hidden gem. Anything else you’re curious about?
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-8-11(9(2)21-16-8)23(19,20)15-4-5-17-7-14-12-10(13(17)18)3-6-22-12/h3,6-7,15H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGRDLOACDYGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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